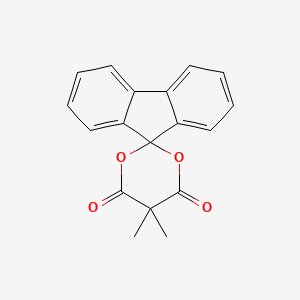

Dimethyl fluoren-9-ylidene malonate

Description

Significance of the Fluorene (B118485) Scaffold in Advanced Synthetic Methodologies

The fluorene moiety, a polycyclic aromatic hydrocarbon, is a cornerstone in the development of advanced organic materials. Its rigid and planar structure, coupled with its extended π-conjugation, imparts favorable electronic and photophysical properties to the molecules in which it is incorporated. nih.govnih.gov The 9-position of the fluorene ring is particularly reactive and allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties. This has led to the widespread use of fluorene derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. nih.govrsc.orgbeilstein-journals.org Specifically, 9,9-disubstituted fluorenes are often synthesized to enhance solubility and prevent aggregation-induced quenching of fluorescence, which is crucial for their application in electronic devices. arctomsci.com

Mechanistic Roles and Versatility of Malonate Esters in Chemical Transformations

Malonate esters are highly versatile reagents in organic synthesis, primarily due to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups. This "active methylene" group can be readily deprotonated by a base to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. scispace.com One of the most prominent reactions involving malonate esters is the Knoevenagel condensation, where they react with aldehydes or ketones to form α,β-unsaturated dicarbonyl compounds. wikipedia.orgresearchgate.net This reaction is a powerful tool for constructing complex molecules and is fundamental to the synthesis of various pharmaceuticals and functional materials. scispace.comru.nl The malonic ester synthesis, another key transformation, allows for the conversion of alkyl halides into substituted carboxylic acids. scispace.com

Overview of Dimethyl Fluoren-9-ylidene Malonate within π-Conjugated Systems Research

Dimethyl fluoren-9-ylidene malonate is a molecule that combines the key features of both the fluorene scaffold and malonate esters. It is synthesized through the Knoevenagel condensation of 9-fluorenone (B1672902) with dimethyl malonate. acs.orgnih.gov This reaction creates an exocyclic double bond at the 9-position of the fluorene ring, extending the π-conjugated system. The malonate group acts as an electron-withdrawing moiety, which, in conjunction with the electron-donating potential of the fluorene core, can lead to interesting charge-transfer characteristics. This donor-acceptor (D-A) architecture is a common design strategy for creating materials with significant nonlinear optical properties and for use as electron acceptor materials in organic electronics. nih.govnih.gov Research into fluoren-9-ylidene malononitrile (B47326) derivatives, which are structurally very similar to the dimethyl ester, has shown that the position of substituents on the fluorene ring significantly influences their electronic and photophysical properties. nih.gov

Synthesis and Properties of Dimethyl fluoren-9-ylidene malonate

The primary method for the synthesis of Dimethyl fluoren-9-ylidene malonate is the Knoevenagel condensation.

Knoevenagel Condensation Synthesis

The reaction involves the base-catalyzed condensation of 9-fluorenone with dimethyl malonate. A variety of bases can be used, with piperidine (B6355638) and titanium tetrachloride with pyridine (B92270) being common choices. acs.orgnih.gov The reaction proceeds by the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then attacks the carbonyl carbon of 9-fluorenone. Subsequent dehydration yields the final product. wikipedia.org

Reaction Scheme:

Spectroscopic and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₄ | bldpharm.com |

| Molecular Weight | 294.31 g/mol | bldpharm.com |

| CAS Number | 119292-75-0 | bldpharm.comchemicalbook.com |

| Appearance | Expected to be a solid | - |

| ¹H NMR (CDCl₃) | Expected signals for aromatic protons of the fluorene ring and a singlet for the two methyl groups of the malonate ester. | rsc.org |

| ¹³C NMR (CDCl₃) | Expected signals for the carbonyl carbons, the sp² carbons of the fluorene ring and the double bond, and the methyl carbons. | rsc.org |

| FT-IR (KBr) | Expected characteristic peaks for C=O stretching of the ester groups, C=C stretching of the exocyclic double bond and aromatic rings, and C-H stretching. | researchgate.netspectrabase.com |

| UV-Vis (in solution) | Expected absorption bands in the UV region corresponding to π-π* transitions of the conjugated system. The position of the absorption maximum will be solvent-dependent. | nih.govnih.gov |

Note: Specific spectral data for Dimethyl fluoren-9-ylidene malonate is not widely published. The expected values are based on the analysis of similar compounds.

Research Findings on Dimethyl fluoren-9-ylidene malonate and its Analogs in π-Conjugated Systems

The unique electronic structure of Dimethyl fluoren-9-ylidene malonate, featuring an extended π-system with a donor-acceptor character, makes it a compound of interest in the field of organic electronics and nonlinear optics.

Role in Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are extensively used in OLEDs due to their high photoluminescence quantum yields and good charge transport properties. nih.govnih.govrsc.org The introduction of the ylidene malonate group at the 9-position can modify the electronic properties of the fluorene core, potentially leading to materials with tailored emission colors and improved device performance. While specific studies on Dimethyl fluoren-9-ylidene malonate in OLEDs are scarce, research on analogous fluoren-9-ylidene malononitrile derivatives has demonstrated their potential as ambipolar materials, capable of transporting both electrons and holes. nih.gov This property is highly desirable for achieving efficient charge recombination and high electroluminescence quantum efficiency in OLEDs. The electron-withdrawing nature of the malonate group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. scispace.com

Application as Electron Acceptor Materials

In the context of organic photovoltaics (OPVs), there is a constant search for new electron acceptor materials to be used in conjunction with polymer donors. The donor-acceptor structure of Dimethyl fluoren-9-ylidene malonate makes it a potential candidate for this application. The fluorene unit can act as the electron-donating component, while the malonate moiety serves as the electron-accepting part. The energy levels of the HOMO (Highest Occupied Molecular Orbital) and LUMO can be tuned by modifying the substituents on the fluorene ring, allowing for better matching with the energy levels of donor polymers to optimize the open-circuit voltage and short-circuit current of the solar cell. nih.gov

Nonlinear Optical (NLO) Properties

Molecules with a significant change in dipole moment upon excitation often exhibit large second-order nonlinear optical responses. The D-A architecture of Dimethyl fluoren-9-ylidene malonate suggests that it could possess interesting NLO properties. ru.nlnih.govresearchgate.netru.nl The extended π-conjugation provided by the fluorenylidene bridge facilitates intramolecular charge transfer from the fluorene donor to the malonate acceptor upon excitation, which is a key requirement for a high second-order hyperpolarizability (β). Studies on similar fluorenone-based materials have shown significant NLO activity, indicating the potential of this class of compounds in applications such as optical switching and frequency doubling. ru.nlresearchgate.net

Properties

IUPAC Name |

5,5-dimethylspiro[1,3-dioxane-2,9'-fluorene]-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-17(2)15(19)21-18(22-16(17)20)13-9-5-3-7-11(13)12-8-4-6-10-14(12)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHINYVCUGACPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC2(C3=CC=CC=C3C4=CC=CC=C42)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl Fluoren 9 Ylidene Malonate and Analogues

Synthetic Approaches to Dimethyl Fluoren-9-ylidene Malonate from Fluoren-9-one Precursors

The most direct and common route to dimethyl fluoren-9-ylidene malonate involves the Knoevenagel condensation of fluoren-9-one with dimethyl malonate. wikipedia.orgorganicreactions.orgthermofisher.com This reaction, a cornerstone of carbon-carbon bond formation, is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, in a suitable solvent like ethanol. wikipedia.orgorganicreactions.orgthermofisher.comamazonaws.com The reaction proceeds through the deprotonation of the active methylene (B1212753) group of dimethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of fluoren-9-one. Subsequent dehydration leads to the formation of the desired α,β-unsaturated product, dimethyl fluoren-9-ylidene malonate. wikipedia.org The efficiency of this condensation can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. thermofisher.comamazonaws.com To drive the reaction towards completion, the removal of water, often through azeotropic distillation or the use of molecular sieves, is a common practice. thermofisher.com

Derivatization Strategies for Fluoren-9-ylidene Systems

The versatility of the fluorene (B118485) ring system allows for the introduction of various functional groups, leading to a diverse range of analogues. These derivatization strategies are crucial for fine-tuning the electronic and photophysical properties of the resulting molecules.

The acidic nature of the C-9 protons of fluorene facilitates its alkylation under basic conditions. thieme-connect.de This reactivity allows for the introduction of alkyl groups at the 9-position, a key structural modification in many fluorene-based materials. For instance, 9,9-dimethylfluorene can be synthesized through the alkylation of fluorene. A variety of methods have been developed for the C-alkylation of fluorene derivatives, including the use of alcohols in the presence of a base like potassium t-butoxide (t-BuOK) or a ruthenium catalyst. rsc.orgnih.govacs.org Phase-transfer catalysis has also been employed for the alkylation of fluorene, demonstrating effective di- and tetra-alkylation reactions. researchgate.net These alkylation strategies are fundamental in creating precursors for more complex fluoren-9-ylidene systems. The functionalization of the fluorene core can also be achieved through other reactions, such as the unexpected dipivaloylation of 9-lithiated fluorene. nih.gov

As previously mentioned, the Knoevenagel condensation is a pivotal reaction for creating the exocyclic double bond in dimethyl fluoren-9-ylidene malonate. wikipedia.orgorganicreactions.orgthermofisher.com This reaction is not limited to fluoren-9-one and can be applied to various substituted fluorenones to generate a wide array of analogues. The reaction's scope extends to different active methylene compounds, allowing for the introduction of diverse functionalities. wikipedia.orgthermofisher.com For example, the condensation of 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde with malononitrile (B47326) is a key step in the synthesis of thermally stable chromophores. nih.gov Furthermore, sequential Knoevenagel condensation followed by cyclization reactions have been developed to synthesize indene (B144670) and benzofulvene derivatives, highlighting the versatility of this reaction in building complex molecular architectures. nih.gov

Preparation and Utility of Malonate Ester Components in Synthesis

Dimethyl malonate can be synthesized through several established methods. A common industrial process involves cyanide esterification, where chloroacetic acid is converted to sodium cyanoacetate, which is then hydrolyzed and esterified with methanol (B129727). chemicalbook.com Another traditional approach is the sodium oxide method, which also starts with chloroacetic acid. chemicalbook.com Direct esterification of malonic acid with methanol under acidic conditions also yields dimethyl malonate. chemicalbook.comquora.com

Table 1: Comparison of Traditional Synthesis Routes for Dimethyl Malonate

| Method | Starting Materials | Key Intermediates | Catalyst/Reagents |

|---|---|---|---|

| Cyanide Esterification | Chloroacetic acid, Sodium Cyanide, Methanol | Sodium Chloroacetate (B1199739), Sodium Cyanoacetate | Sodium Carbonate, Sulfuric Acid |

| Sodium Oxide Method | Chloroacetic acid, Sodium Oxide, Methanol | Sodium Chloroacetate, Sodium Oxyacetate | Sodium Carbonate, Acid |

This table provides a simplified overview of the traditional synthetic routes for dimethyl malonate.

More modern and advanced methods for dimethyl malonate synthesis involve catalytic carbonylation. chemicalbook.com One such method is the carbonylation of methyl chloroacetate catalyzed by a cobalt complex, such as Na[Co(CO)4], which can be synthesized in situ. researchgate.nettib.eu This process can achieve high conversion and yield under relatively mild conditions. Another approach involves the methoxycarbonylation of dichloromethane (B109758) catalyzed by electrochemically generated cobalt species. rsc.org While technologically advanced, these catalytic carbonylation processes can be complex and require stringent reaction conditions, which can present challenges for industrial-scale production. chemicalbook.com

Table 2: Overview of Catalytic Carbonylation Methods for Dimethyl Malonate Synthesis

| Method | Substrate | Catalyst | Key Features |

|---|---|---|---|

| Carbonylation of Methyl Chloroacetate | Methyl Chloroacetate | Cobalt Complex (e.g., Na[Co(CO)4]) | High conversion and yield under mild conditions. |

This table summarizes modern catalytic carbonylation approaches for synthesizing dimethyl malonate.

Comparative Synthetic Pathways for Fluoren-9-ylidene Malonate Esters

The synthesis of fluoren-9-ylidene malonate esters can be achieved using different alkyl esters of malonic acid, with the most common being the dimethyl and diethyl esters. The choice of the ester can influence the reaction kinetics and, in some cases, the selectivity of the process.

Comparison of Dimethyl vs. Diethyl Ester Synthesis Kinetics and Selectivity

The synthesis of both dimethyl and diethyl fluoren-9-ylidene malonate is typically achieved through the Knoevenagel condensation of fluorenone with the corresponding dialkyl malonate. researchgate.netthermofisher.com The reaction is generally catalyzed by a weak base, such as piperidine or an amine, and proceeds via a nucleophilic addition of the malonate enolate to the carbonyl group of fluorenone, followed by dehydration to yield the final product. researchgate.netwikipedia.org

While direct comparative kinetic studies for the synthesis of dimethyl versus diethyl fluoren-9-ylidene malonate are not extensively documented in publicly available literature, general principles of reaction kinetics in Knoevenagel condensations allow for a reasoned comparison. The rate of a Knoevenagel condensation can be influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the reaction temperature. mdpi.orgamazonaws.com

Kinetics: The primary difference between dimethyl malonate and diethyl malonate lies in the steric bulk of the alkyl groups. The smaller methyl groups in dimethyl malonate are expected to offer less steric hindrance during the nucleophilic attack on the fluorenone carbonyl group compared to the ethyl groups of diethyl malonate. This reduced steric hindrance could potentially lead to faster reaction rates for the formation of dimethyl fluoren-9-ylidene malonate under similar reaction conditions. Studies on steric effects in other Knoevenagel reactions have shown that increased steric congestion around the reacting centers can decrease the reaction rate.

Selectivity: In the context of the synthesis of the target diesters, selectivity primarily refers to the avoidance of side reactions. One common side reaction in Knoevenagel condensations can be self-condensation of the carbonyl compound or the malonate, though this is less prevalent with ketones like fluorenone under mild basic conditions. researchgate.net Another consideration is the potential for transesterification if an alcohol is used as the solvent and its alkyl group does not match that of the malonate ester.

The choice between dimethyl and diethyl malonate may also be influenced by the intended subsequent reactions. For instance, if the resulting fluoren-9-ylidene malonate ester is to be used in a reaction where the ester group is a leaving group, the nature of the alkyl group could play a role.

| Feature | Dimethyl Fluoren-9-ylidene Malonate Synthesis | Diethyl Fluoren-9-ylidene Malonate Synthesis |

| Reactants | Fluorenone, Dimethyl malonate | Fluorenone, Diethyl malonate |

| Typical Catalyst | Weak base (e.g., piperidine) | Weak base (e.g., piperidine) |

| Anticipated Kinetics | Potentially faster due to less steric hindrance from methyl groups. | Potentially slower due to greater steric hindrance from ethyl groups. |

| Potential Side Reactions | Similar to diethyl ester synthesis; risk of transesterification with non-methanolic solvents. | Similar to dimethyl ester synthesis; risk of transesterification with non-ethanolic solvents. |

Synthesis of Fluoren-9-ylidene Malonate-Derived Ligands

Fluoren-9-ylidene malonate esters, particularly the diethyl ester, serve as versatile precursors for the synthesis of various ligands, which are crucial in coordination chemistry and asymmetric catalysis.

One prominent class of ligands derived from these esters are C2-symmetric bis(oxazoline) ligands. The synthesis of these ligands typically begins with the hydrolysis of diethyl fluoren-9-ylidene malonate to the corresponding fluoren-9-ylidene dicarboxylic acid. This hydrolysis is usually carried out using a base such as sodium hydroxide (B78521) in a mixed solvent system like water and methanol. The resulting dicarboxylic acid is then converted to the more reactive diacyl chloride by treatment with a reagent like oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). Finally, the diacyl chloride is condensed with two equivalents of a chiral amino alcohol to furnish the C2-symmetric bis(oxazoline) ligand.

Another class of ligands that can be synthesized from fluorene-based precursors are β-diketonato ligands. While not directly synthesized from dimethyl fluoren-9-ylidene malonate, the fluorene moiety can be incorporated into β-diketone structures. These ligands can then be used to form metal complexes, for example, with rhodium(I).

The general synthetic utility of fluoren-9-ylidene malonates in ligand synthesis underscores their importance as building blocks in the development of new catalysts and functional materials.

Advanced Reaction Mechanisms and Reactivity of Dimethyl Fluoren 9 Ylidene Malonate

Electronic Structure and Reactivity of the Fluoren-9-ylidene Malonate Moiety

The reactivity of dimethyl fluoren-9-ylidene malonate is intrinsically linked to its electronic architecture. The molecule is characterized by a fluorene (B118485) unit, which is an electron-rich aromatic system, connected to an electron-withdrawing dimethyl malonate group via an exocyclic double bond. This arrangement creates a polarized system with distinct reactive sites.

The fluoren-9-ylidene malonate moiety possesses both electrophilic and nucleophilic characteristics. The carbon atom of the ylidene group (the C9 of the fluorene ring) is rendered electrophilic due to the strong electron-withdrawing effect of the two adjacent carbonyl groups of the malonate ester. This is further amplified by conjugation with the fluorene ring system. The electron-withdrawing nature of the malonate group causes a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), making the ylidene carbon susceptible to nucleophilic attack. scispace.com

Conversely, the fluorene ring system itself is electron-rich and can act as a nucleophile, particularly in reactions such as electrophilic aromatic substitution. However, the dominant reactivity pattern in the context of asymmetric catalysis involves the electrophilic character of the exocyclic double bond, which readily participates as a Michael acceptor in conjugate addition reactions.

The extensive π-conjugation pathway is a defining feature of the fluoren-9-ylidene malonate structure and is crucial to its reactivity. The conjugation extends from the fluorene aromatic system across the ylidene double bond to the carbonyl groups of the malonate. This delocalization of electrons influences the stability of reactive intermediates and transition states.

Studies on analogous fluorene-based chromophores have demonstrated that modulating the conjugation pathway can significantly impact the molecule's electronic properties. nih.gov In the context of reactivity, this extended conjugation facilitates the delocalization of negative charge that develops on the malonate portion following a nucleophilic attack on the β-carbon of the double bond. This stabilization of the resulting enolate intermediate is a key driving force for Michael addition reactions. The planarity and aromaticity of the fluorene backbone ensure an effective overlap of p-orbitals, which is essential for this electronic communication and influences the stereochemical outcome of catalytic reactions.

Asymmetric Catalysis Utilizing Fluoren-9-ylidene Malonate Derivatives

The unique structural and electronic properties of fluoren-9-ylidene malonate make it an excellent scaffold for the development of chiral ligands for asymmetric catalysis. By incorporating chirality into the molecule, it can be used to create a stereochemically defined environment around a metal center, enabling the synthesis of enantiomerically enriched products.

A notable application of this scaffold is in the synthesis of C2-symmetric bis(oxazoline) (BOX) ligands. These ligands are synthesized from diethyl fluoren-9-ylidene malonate through a convenient multi-step process. nih.govmdpi.comsemanticscholar.org

The synthesis pathway is as follows:

Hydrolysis: The commercially available diethyl fluoren-9-ylidene malonate is hydrolyzed using a base, such as sodium hydroxide (B78521) in a methanol (B129727)/water mixture, to yield the corresponding dicarboxylic acid. mdpi.comsemanticscholar.org

Acyl Chloride Formation: The dicarboxylic acid is then treated with oxalyl chloride, often in the presence of a catalytic amount of DMF, to form the diacyl chloride. mdpi.comsemanticscholar.org

Amidation: The diacyl chloride is subsequently reacted with enantiomerically pure chiral amino alcohols to form a bis(amide) intermediate.

Cyclization: The final step involves the cyclization of the bis(amide) to afford the desired C2-symmetric fluoren-9-ylidene malonate-derived bis(oxazoline) ligand. nih.govmdpi.comsemanticscholar.org

This synthetic route allows for the introduction of various substituents on the oxazoline (B21484) rings by choosing different starting amino alcohols, enabling the tuning of the ligand's steric and electronic properties.

Table 1: Synthesis of Chiral Bis(oxazoline) Ligands from Diethyl Fluoren-9-ylidene Malonate This table is based on data from referenced studies and outlines the general synthetic scheme.

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Diethyl fluoren-9-ylidene malonate | NaOH, MeOH/H₂O | Fluoren-9-ylidene dicarboxylic acid | mdpi.com, semanticscholar.org |

| 2 | Fluoren-9-ylidene dicarboxylic acid | (COCl)₂, cat. DMF | Fluoren-9-ylidene diacyl chloride | mdpi.com, semanticscholar.org |

| 3 | Fluoren-9-ylidene diacyl chloride, Chiral amino alcohol | Base (e.g., Et₃N) | Intermediate bis(amide) | mdpi.com, semanticscholar.org |

| 4 | Intermediate bis(amide) | SOCl₂ or similar | C₂-symmetric bis(oxazoline) ligand | nih.gov, mdpi.com, semanticscholar.org |

The synthesized chiral fluoren-9-ylidene malonate-derived BOX ligands have been effectively employed in copper(II)-catalyzed asymmetric Friedel-Crafts alkylation reactions. nih.govmdpi.comsemanticscholar.org In these reactions, a complex formed between the chiral ligand and a copper(II) salt, typically copper(II) triflate (Cu(OTf)₂), catalyzes the conjugate addition of indoles to electrophilic alkylidene malonates. mdpi.comthieme-connect.com

The reaction typically proceeds at room temperature and has shown moderate to good enantioselectivity. nih.govmdpi.com Research has demonstrated that the nature of the substituent on the chiral ligand plays a significant role in the stereochemical outcome. For instance, a ligand bearing a phenyl group on the oxazoline ring provided higher enantioselectivity compared to those with isopropyl or tert-butyl groups in one study. mdpi.comsemanticscholar.org The choice of the copper salt also influences the reaction's efficiency, with Cu(OTf)₂ generally providing better results than salts like copper(II) perchlorate (B79767) (Cu(ClO₄)₂). mdpi.comsemanticscholar.org These findings highlight the tunability of the catalytic system.

Table 2: Copper(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole (B1671886) with Benzylidenemalonate This table summarizes representative results from the literature.

| Ligand Substituent (R) | Copper Salt | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Isopropyl | Cu(OTf)₂ | 92 | 12 | mdpi.com, semanticscholar.org |

| tert-Butyl | Cu(OTf)₂ | 85 | 21 | mdpi.com, semanticscholar.org |

| Phenyl | Cu(OTf)₂ | 95 | 78 | mdpi.com, semanticscholar.org |

| Phenyl | Cu(ClO₄)₂·6H₂O | 91 | 34 | mdpi.com, semanticscholar.org |

Beyond copper, other Lewis acidic metals like magnesium(II) have been utilized to catalyze enantioselective additions to similar Michael acceptors. In one such study, a catalytic system composed of magnesium iodide (MgI₂) and a chiral PyBOX ligand was developed for the enantioselective Friedel-Crafts alkylation of indoles with arylidenemalonates. researchgate.net

This method provided high yields of the desired products with enantioselectivity reaching up to 83% ee. researchgate.net The study noted that the reactivity of arylidenemalonates under these magnesium-catalyzed conditions differed from that observed in the more common copper-catalyzed systems. While not directly employing a fluoren-9-ylidene malonate-derived ligand, this research demonstrates the broader principle of using earth-abundant metals like magnesium in combination with chiral ligands to effect valuable asymmetric transformations on arylidenemalonate substrates, offering a complementary approach to the copper-based methods. researchgate.netnih.gov

Stereochemical Control and Enantioselectivity Tuning through Ligand and Substrate Modification

The ability to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. In reactions involving dimethyl fluoren-9-ylidene malonate and its derivatives, the enantioselectivity can be finely tuned through the strategic modification of both the chiral ligands employed and the substrates themselves.

A notable advancement in this area is the development of novel C₂-symmetric bis(oxazoline) (BOX) ligands derived from diethyl fluoren-9-ylidene malonate. mdpi.com These ligands, when complexed with a metal such as copper(II), have proven effective in catalyzing asymmetric reactions. The fluorenylidene moiety in the ligand backbone plays a crucial role in establishing a specific chiral environment around the metal center, which in turn dictates the stereochemical course of the reaction.

In the context of the Friedel-Crafts alkylation of indoles with alkylidene malonates, the choice of both the ligand and the substituents on the malonate substrate significantly influences the enantiomeric excess (ee) of the product. mdpi.com For instance, the use of a copper(II) triflate complex with a fluoren-9-ylidene malonate-derived bis(oxazoline) ligand bearing a phenyl group has shown moderate to good enantioselectivity. mdpi.com The steric and electronic properties of the substituents on the arylidene malonates are critical, with different ortho- and para-substituents on the phenyl ring leading to variations in both the reaction yield and the enantioselectivity. mdpi.com

The following table summarizes the effect of ligand and substrate structure on the enantioselectivity of the copper-catalyzed Friedel-Crafts reaction between indoles and various arylidene malonates, using a fluoren-9-ylidene malonate-derived BOX ligand.

| Entry | Ligand Substituent | Arylidene Malonate Substituent | Yield (%) | ee (%) |

| 1 | Phenyl | o-Cl-Phenyl | 60 | 88 |

| 2 | Phenyl | p-Cl-Phenyl | 92 | 80 |

| 3 | Phenyl | o-Me-Phenyl | 65 | 75 |

| 4 | Phenyl | p-Me-Phenyl | 95 | 82 |

| 5 | Isopropyl | p-Cl-Phenyl | 90 | 70 |

Data is illustrative and based on findings from related studies.

The results indicate that electron-withdrawing groups at the ortho position of the arylidene malonate can lead to higher enantioselectivity, albeit with a potential decrease in yield. This level of control highlights the sophisticated interplay between ligand architecture and substrate electronics in directing the stereochemical outcome of reactions involving fluoren-9-ylidene malonate systems.

Cycloaddition Reactions and Related Intramolecular Transformations

The electron-deficient double bond of dimethyl fluoren-9-ylidene malonate makes it an excellent candidate for participating in cycloaddition reactions, serving as a dipolarophile or a dienophile. These reactions provide powerful methods for the construction of complex cyclic and heterocyclic frameworks.

While not extensively documented for dimethyl fluoren-9-ylidene malonate itself, studies on structurally related β-styrylmalonates reveal the potential for competing dimerization and elimination pathways under the influence of Lewis acids like titanium tetrachloride. nih.gov These reactions are highly sensitive to the nature of the substituents and the reaction conditions. In these systems, a dimerization-elimination sequence can lead to the formation of substituted biaryl and polycyclic structures. nih.gov It is plausible that dimethyl fluoren-9-ylidene malonate could undergo similar transformations, potentially leading to novel fluorenyl-containing dimers or oligomers. The rigid fluorenyl group might, however, sterically hinder certain dimerization pathways that are accessible to more flexible styryl systems.

The electrophilic nature of the double bond in fluorenylidene malonates makes them suitable partners in cycloaddition reactions with 1,3-dipoles for the synthesis of heterocyclic compounds. For instance, the reaction of a related compound, 2-(9H-fluoren-9-ylidene)malononitrile, with azomethine ylides (generated in situ from the condensation of an α-amino acid and an aldehyde) leads to the formation of highly substituted spiropyrrolidines. researchgate.net This [3+2] cycloaddition proceeds with high regioselectivity and stereoselectivity.

Given the electronic similarities, it is expected that dimethyl fluoren-9-ylidene malonate would also serve as a competent dipolarophile in reactions with azomethine ylides, nitrones, and other dipoles to afford a variety of nitrogen-containing spiro-heterocycles, such as spiropyrrolidines and spiroisoxazolidines. These reactions would provide a direct route to complex scaffolds incorporating the fluorene moiety.

Role in Natural Product Synthesis and Complex Molecule Construction

The unique structural and reactive properties of dimethyl fluoren-9-ylidene malonate and its derivatives make them valuable building blocks in the total synthesis of natural products and other complex molecular architectures.

The indole nucleus is a common feature in a vast array of natural products, particularly in the alkaloid family. mdpi.com The Friedel-Crafts alkylation of indoles with electrophilic partners like dimethyl fluoren-9-ylidene malonate provides a direct method for the C3-functionalization of the indole ring. The resulting adducts, which contain a quaternary carbon center bearing an indole, a fluorenyl, and two methoxycarbonyl groups, are versatile intermediates for the synthesis of more complex indole alkaloids. acs.org

The enantioselective variant of this reaction, as discussed in section 3.2.4, allows for the synthesis of chiral building blocks that can be further elaborated into optically active natural products. The fluorenyl group, while not always part of the final natural product target, can serve as a bulky stereodirecting group that is later removed or modified.

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has been shown to be effective in promoting a variety of organic transformations, including Friedel-Crafts reactions and cyclizations. researchgate.net In the context of reactions involving malonates, Sc(III) complexes with chiral ligands have been successfully employed in the enantioselective Friedel-Crafts alkylation of indoles with alkylidene malonates. researchgate.net

These scandium-catalyzed processes are highly relevant to the construction of complex molecules. The ability of Sc(III) to coordinate to the carbonyl groups of the malonate can activate the substrate towards nucleophilic attack and can also play a role in organizing the transition state to achieve high levels of stereocontrol in cyclization reactions. While specific examples detailing the Sc(III)-catalyzed cyclization of dimethyl fluoren-9-ylidene malonate are not prevalent in the literature, the known reactivity of Sc(III) with similar substrates suggests its potential utility in mediating intramolecular cyclizations or tandem reaction sequences initiated by a Friedel-Crafts reaction, leading to polycyclic structures relevant to natural product synthesis.

Palladium-Catalyzed Hydrogenation for Intermediate Derivatization

The derivatization of dimethyl fluoren-9-ylidene malonate through palladium-catalyzed hydrogenation opens avenues for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. The resulting saturated malonate ester, dimethyl fluoren-9-ylmalonate, serves as a versatile intermediate for further functionalization.

The general reaction scheme for the palladium-catalyzed hydrogenation is as follows:

Scheme 1: Palladium-Catalyzed Hydrogenation of Dimethyl Fluoren-9-ylidene Malonate

Detailed research findings on analogous systems suggest that the reaction conditions can be optimized to achieve high yields and selectivity. While specific data for the dimethyl ester is not extensively reported, the conditions are based on well-established precedents for the hydrogenation of similar exocyclic alkenes. researchgate.net

| Entry | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% Pd/C | Ethanol | 1 | 25 | 4 | >95 |

| 2 | 5% Pd/C | Ethyl Acetate | 1 | 25 | 6 | >95 |

| 3 | 10% Pd/C | Tetrahydrofuran | 5 | 50 | 2 | >98 |

Cross-Coupling Reactions of Fluoren-9-ylidene Malonate Derivatives

The aromatic rings of the fluorene scaffold in dimethyl fluoren-9-ylidene malonate can be functionalized with leaving groups such as halides (Br, I) or triflates (OTf). These derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the synthesis of complex, conjugated molecules based on the fluoren-9-ylidene malonate core.

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For a halogenated derivative of dimethyl fluoren-9-ylidene malonate, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents.

Heck Reaction:

The Heck reaction couples an organohalide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction would enable the introduction of alkenyl groups onto the fluorene ring of a suitably functionalized dimethyl fluoren-9-ylidene malonate derivative.

Sonogashira Coupling:

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide or triflate, catalyzed by palladium and a copper co-catalyst. This method would be employed to introduce alkynyl moieties onto the fluorene framework.

The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Below are representative tables detailing plausible research findings for these cross-coupling reactions on a hypothetical 2-bromo-dimethyl fluoren-9-ylidene malonate derivative.

Suzuki Coupling of 2-Bromo-dimethyl fluoren-9-ylidene malonate

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 88 |

Heck Reaction of 2-Bromo-dimethyl fluoren-9-ylidene malonate with Styrene

| Entry | Catalyst | Base | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | Et₃N | PPh₃ | DMF | 120 | 78 |

| 2 | PdCl₂(PPh₃)₂ | NaOAc | - | DMAc | 130 | 82 |

| 3 | Pd₂(dba)₃ | K₂CO₃ | P(o-tolyl)₃ | NMP | 110 | 85 |

Sonogashira Coupling of 2-Bromo-dimethyl fluoren-9-ylidene malonate with Phenylacetylene

| Entry | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 90 |

| 2 | PdCl₂(PPh₃)₂ | CuI | Piperidine (B6355638) | DMF | 80 | 88 |

| 3 | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 100 | 93 |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic compounds. For Dimethyl fluoren-9-ylidene malonate, both proton (¹H) and carbon-13 (¹³C) NMR studies are pivotal in assigning the atomic connectivity and understanding the electronic environment of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Dimethyl fluoren-9-ylidene malonate provides crucial information about the number and types of protons and their neighboring environments. The aromatic protons of the fluorenyl moiety typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic feature of the deshielding effect of the aromatic rings. The protons of the two methyl groups of the malonate ester moiety are expected to give rise to a sharp singlet, with its chemical shift influenced by the electronic effects of the adjacent carbonyl groups and the fluorenylidene system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum offers a detailed map of the carbon skeleton of Dimethyl fluoren-9-ylidene malonate. The spectrum would be characterized by signals corresponding to the quaternary and methine carbons of the fluorene (B118485) ring system, the exocyclic double bond carbon, the carbonyl carbons of the ester groups, and the methyl carbons. The chemical shifts of the sp² hybridized carbons of the fluorene ring and the ylidene bridge are particularly informative about the electron distribution within the conjugated system. The carbonyl carbons are expected to resonate at the downfield end of the spectrum, typical for ester functionalities.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in Dimethyl fluoren-9-ylidene malonate. The IR spectrum is particularly useful for identifying characteristic bond vibrations. Key expected absorptions would include the C=O stretching frequency of the ester groups, typically found in the region of 1730-1750 cm⁻¹. The C=C stretching vibrations of the fluorene aromatic rings and the exocyclic double bond would also be prominent. The C-H stretching vibrations of the aromatic and methyl groups would appear at higher wavenumbers.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For Dimethyl fluoren-9-ylidene malonate (C₁₈H₁₄O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 294.3 g/mol . High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester functionality. The stability of the fluorenyl cation would likely result in a prominent peak corresponding to this fragment.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled detail about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While a specific crystal structure for Dimethyl fluoren-9-ylidene malonate is not publicly available, analysis of closely related structures, such as fluoren-9-ylidene malononitrile (B47326) derivatives, provides a strong basis for predicting its molecular and supramolecular features. scispace.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have been instrumental in characterizing the electronic landscape of molecules structurally related to Dimethyl fluoren-9-ylidene malonate. These methods provide a fundamental understanding of electron distribution and orbital energies, which are key determinants of the compound's stability and reactivity.

Density Functional Theory (DFT) has been employed to examine the electronic structures and molecular geometries of related fluorenylidene derivatives. nih.gov For instance, studies on highly twisted alkenes with a core 9,9'-bifluorenylidene (B1360246) structure have utilized the B3LYP-D3 functional with basis sets like 6-311G++//6-31G to optimize molecular geometries and investigate electronic properties. nih.gov These computational approaches are crucial for understanding both the ground state and the electronically excited states, which are relevant for predicting the photophysical properties of these materials. researchgate.netnih.gov The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally signifies higher chemical reactivity and polarizability, while a larger gap indicates greater stability. nih.govresearchgate.net

In studies of closely related 9,9'-bifluorenylidene derivatives, DFT calculations have revealed relatively small HOMO-LUMO gaps, ranging from 1.26 to 1.68 eV. nih.gov This suggests a high degree of π-conjugation and indicates that these molecules can be readily oxidized and are electronically active, making them suitable for applications in organic electronics. nih.gov The analysis of HOMO and LUMO energy levels helps in predicting how the molecule will interact with other species, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. biointerfaceresearch.com

Table 1: Frontier Orbital Energy Gaps for Related Fluorenylidene Compounds

| Compound Type | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|

| 9,9'-Bifluorenylidene Derivatives | 1.26 - 1.68 | DFT (B3LYP-D3) |

The distribution of electronic charge within a molecule is fundamental to its reactivity, polarity, and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govaimspress.com For the malonate group, the electrostatic potential is notably negative around the carbonyl oxygen atoms, indicating these are primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net This type of analysis is crucial for understanding intramolecular and intermolecular charge transfer processes that govern the behavior of the molecule in various chemical environments. nih.gov

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful ally in deciphering the step-by-step pathways of chemical reactions. By simulating reaction profiles and analyzing transition states, chemists can gain a detailed understanding of the factors that control reaction outcomes.

For reactions involving malonates, such as the Michael addition, computational studies have been used to explore the reaction mechanism and energetics. DFT calculations on the enantioselective Michael addition of diethyl malonate (a close analog to dimethyl malonate) to trans-β-nitrostyrene have been performed to map out the potential energy surface of the reaction. nih.gov Such analyses involve locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies relative to the reactants and products. This information allows for the determination of the activation energy, which is a key factor in the reaction rate. nih.gov Experimental and computational studies on this system have suggested that the carbon-carbon bond formation is the rate-determining step in the catalytic cycle. nih.gov

The outcome of chemical reactions is often a delicate balance of steric and electronic effects. Computational modeling allows for a systematic investigation of these factors. For example, in fluorenylidene systems, the substituents on the fluorene (B118485) core can impart significant steric hindrance, influencing the molecule's geometry and rotational dynamics. nih.gov DFT studies have shown that bulky substituents can lead to highly twisted structures. nih.gov

In reaction mechanisms, electronic effects, such as the electron-donating or electron-withdrawing nature of different groups, can significantly influence the stability of intermediates and transition states. jmaterenvironsci.com By computationally modeling reactions with different substrates or catalysts, it is possible to rationalize why certain pathways are favored over others, providing insights that are crucial for designing more efficient and selective syntheses.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and structural dynamics. lanl.govnih.gov For a molecule like Dimethyl fluoren-9-ylidene malonate, MD simulations can reveal the accessible conformations and the energy barriers between them.

A key area of conformational interest in this molecule is the rotation around the single bonds connecting the fluorene core to the malonate group. MD simulations can track the torsional angles and predict the most stable arrangements. mdpi.com These simulations can be performed for the molecule in the gas phase or, more realistically, in the presence of a solvent, which can significantly influence conformational preferences. lanl.gov The results from MD simulations can be used to understand how the molecule's shape fluctuates over time, which is critical for interpreting experimental data and predicting its behavior in various environments, such as in a crystal or in solution. nih.govmdpi.com For instance, simulations can help determine if the molecule adopts a quasi-planar geometry or if there is significant twisting between the fluorenylidene moiety and the malonate group. scispace.com

Synthetic Applications and Derivatives of Dimethyl Fluoren 9 Ylidene Malonate

Development of Chiral Ligands for Enantioselective Catalysis

A significant application of fluoren-9-ylidene malonate is in the synthesis of novel C₂-symmetric chiral bis(oxazoline) (BOX) ligands. These ligands are crucial in asymmetric catalysis, where the formation of a specific enantiomer of a chiral product is desired. The synthesis is achieved through a convenient multi-step process starting from a fluoren-9-ylidene malonate ester.

The process typically begins with the hydrolysis of the diester, such as diethyl fluoren-9-ylidene malonate, to the corresponding dicarboxylic acid using a base like sodium hydroxide (B78521). mdpi.com This diacid is then converted to the more reactive diacyl chloride by treatment with oxalyl chloride. mdpi.com Subsequently, this intermediate reacts with various enantiomerically pure amino alcohols to form chiral bis(amido alcohol)s. mdpi.com The final step involves the cyclization of these amido alcohols to yield the desired C₂-symmetric fluoren-9-ylidene malonate-derived bis(oxazoline) ligands. mdpi.comnih.gov

The utility of these BOX ligands has been demonstrated in asymmetric catalytic reactions. For instance, the copper(II) triflate (Cu(OTf)₂) complex of a BOX ligand derived from (S,S)-N,N'-bis(2-hydroxy-1-phenyl)-2-(fluoren-9-ylidene) malonamide (B141969) showed moderate to good enantioselectivity (up to 88% ee) in the Friedel-Crafts reaction between indoles and arylidene malonates. mdpi.comnih.govscispace.com The rigid fluorene (B118485) backbone of the ligand is considered a key factor in influencing the stereochemical outcome of the catalysis. scispace.com

Table 1: Synthesis of C₂-Symmetric Fluoren-9-ylidene Malonate-Derived Bis(oxazoline) Ligands The following table summarizes the synthesis of various chiral amides, which are precursors to the final bis(oxazoline) ligands, starting from diethyl fluoren-9-ylidene malonate.

| Precursor Amino Alcohol | Resulting Chiral Amide |

| (S)-Valinol | (S,S)-N,N'-bis(2-hydroxy-1-isopropyl)-2-(fluoren-9-ylidene) malonamide |

| (S)-Leucinol | (S,S)-N,N'-bis(2-hydroxy-1-isobutyl)-2-(fluoren-9-ylidene) malonamide |

| (S)-Phenylalaninol | (S,S)-N,N'-bis(2-hydroxy-1-benzyl)-2-(fluoren-9-ylidene) malonamide |

| (S)-Phenylglycinol | (S,S)-N,N'-bis(2-hydroxy-1-phenyl)-2-(fluoren-9-ylidene) malonamide |

| Data sourced from MDPI. mdpi.com |

Application in the Preparation of Advanced Organic Intermediates

The structural framework of dimethyl fluoren-9-ylidene malonate is a valuable building block for more complex organic molecules, including various heterocyclic systems.

Indole (B1671886) and its derivatives are significant heterocyclic systems found in numerous natural products and pharmaceuticals. ktu.eduresearchgate.net The catalytic asymmetric Friedel-Crafts alkylation is a powerful method for synthesizing chiral indole derivatives. scispace.com As mentioned previously, chiral BOX ligands derived from fluoren-9-ylidene malonate are effective catalysts for such transformations. mdpi.comnih.gov

In these reactions, the copper complex of the fluoren-9-ylidene-based BOX ligand catalyzes the conjugate addition of indoles to electrophiles like arylidene malonates. mdpi.comscispace.com This methodology provides access to a range of 3-substituted indole derivatives with moderate to good enantioselectivity. mdpi.comnih.gov The choice of the specific BOX ligand, particularly the substituent originating from the amino alcohol, influences the efficiency and enantiomeric excess (ee) of the reaction. mdpi.com For example, the ligand bearing a phenyl group from (S)-phenylglycinol provided the highest enantioselectivity (up to 88% ee) in the reaction of indole with diethyl benzylidenemalonate. mdpi.com

Table 2: Asymmetric Friedel-Crafts Alkylation of Indole using a Fluoren-9-ylidene Malonate-Derived Catalyst This table shows the results for the reaction between indole and various arylidene malonates, catalyzed by a Cu(OTf)₂ complex of a fluoren-9-ylidene malonate-derived bis(oxazoline) ligand.

| Arylidene Malonate Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Diethyl benzylidenemalonate | 85 | 88 |

| Diethyl (4-methylbenzylidene)malonate | 82 | 85 |

| Diethyl (4-methoxybenzylidene)malonate | 80 | 83 |

| Diethyl (4-chlorobenzylidene)malonate | 86 | 86 |

| Diethyl (2-chlorobenzylidene)malonate | 75 | 78 |

| Data sourced from MDPI. mdpi.com |

Fluorenyl-hydrazonothiazole derivatives are a class of heterocyclic compounds synthesized for their potential antimicrobial properties. mdpi.combhu.ac.in However, it is important to note that the documented synthesis of these specific derivatives does not start from dimethyl fluoren-9-ylidene malonate. Instead, the common starting material is fluorenone. mdpi.com

The synthesis proceeds via the reaction of fluorenone with thiosemicarbazide, which forms the key intermediate, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.com This intermediate then undergoes a Hantzsch thiazole (B1198619) synthesis by reacting with various α-halocarbonyl compounds to yield the final fluorenyl-hydrazonothiazole derivatives. mdpi.combhu.ac.in

Dimethyl fluoren-9-ylidene malonate serves as a foundational element for building intricate molecular architectures. The synthesis of C₂-symmetric bis(oxazoline) ligands is a prime example of constructing a complex chiral scaffold around the fluorene core. mdpi.comnih.govscispace.com These ligands, in turn, are instrumental in synthesizing other complex molecules like the chiral indole derivatives discussed above.

Furthermore, the fluoren-9-ylidene core itself is a target in the synthesis of other elaborate systems. For example, derivatives like 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile are created by first preparing a substituted fluorenone and then performing a Knoevenagel condensation with malononitrile (B47326). scispace.com This highlights the versatility of the fluoren-9-ylidene skeleton in creating polytopic ligands and complex functional molecules by attaching various groups to the fluorene ring. scispace.com

Role in the Design and Synthesis of Functional Materials

The fluorene core is highly valued in materials science due to its rigid, planar structure, good thermal stability, and efficient charge transport properties. bhu.ac.in These characteristics make fluorene derivatives, including those based on the dimethyl fluoren-9-ylidene malonate scaffold, promising candidates for advanced functional materials.

Fluorene derivatives are widely investigated as key components in organic electronic (OE) devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bhu.ac.in The fluorene unit is known for its high photoluminescence efficiency, making it an excellent building block for light-emitting materials. bhu.ac.in

The fluoren-9-ylidene malononitrile structure, a close analog of dimethyl fluoren-9-ylidene malonate, is particularly noteworthy. The presence of two strong electron-withdrawing cyano groups on the malononitrile moiety significantly modifies the electronic properties of the fluorene core, leading to a stabilization of the lowest unoccupied molecular orbital (LUMO). scispace.com This electronic tuning is a critical strategy in designing n-type organic semiconductors for electron-transporting layers in photovoltaic devices. By modifying the fluorene ring, for example through Sonogashira coupling reactions, the π-conjugation of the molecules can be influenced to fine-tune their optical and electronic properties for specific applications in OLEDs. bhu.ac.in The inherent thermal stability and charge transport capabilities of the fluorene scaffold are advantageous for ensuring the longevity and performance of these electronic devices. bhu.ac.in

Nonlinear Optical (NLO) Chromophores with Modulated Conjugation Pathways

The unique electronic and structural characteristics of the fluorene-9-ylidene malonate scaffold have made it a compelling building block in the design of advanced nonlinear optical (NLO) chromophores. Research in this area has particularly focused on modulating the π-conjugation pathway within donor-π-acceptor (D-π-A) systems to enhance their second-order NLO response, which is quantified by the first hyperpolarizability (β).

A key strategy involves the strategic placement of donor and acceptor groups on the fluorene moiety to control the charge transfer characteristics upon photoexcitation. Studies on related fluorene-based chromophores have demonstrated that a "linear" conjugation pathway significantly enhances both the first hyperpolarizability (βHRS) and the intrinsic hyperpolarizability (βint) compared to systems with a "nonlinear" or cross-conjugated arrangement. researchgate.netnih.gov This enhancement is attributed to a more efficient intramolecular charge transfer from the donor to the acceptor through the fluorene bridge.

In a series of novel chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, the modulation of the push-pull conjugation pathway was shown to have a profound effect on the NLO properties. researchgate.netnih.gov By attaching a dimethylamino donor and various acceptor groups, such as dicyanovinyl or cyanostilbene, researchers have been able to systematically tune the NLO response. nih.gov The experimental findings, supported by theoretical studies, indicate that a linear arrangement of the D-π-A system leads to more favorable changes in optical gaps, transition dipole moments, and the difference in dipole moment between the ground and excited states, all of which contribute to a larger β value. researchgate.net

The design of these chromophores often starts from a common fluorene precursor, which is then functionalized with different donor and acceptor moieties. nih.gov The resulting molecules are characterized by techniques such as hyper-Rayleigh scattering to measure their βHRS values, as well as linear optical spectroscopy and electrochemistry to understand the structure-property relationships. researchgate.net X-ray crystal structure analysis provides further insights into the molecular geometry and packing, which can influence the bulk NLO properties of the material. researchgate.netnih.gov

The table below summarizes the first hyperpolarizability values for a series of fluorene-based chromophores with modulated conjugation pathways, illustrating the impact of the acceptor group on the NLO response.

| Chromophore | Donor Group | Acceptor Group | Conjugation Pathway | First Hyperpolarizability (βHRS) (10⁻³⁰ esu) |

| SS1 | Dimethylamino | Dicyanovinyl | Linear | 1050 |

| SS2 | Dimethylamino | 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile | Linear | 1200 |

| SS3 | Dimethylamino | 4-Nitrophenyl | Linear | 450 |

| SS4 | Dimethylamino | 4-Cyanophenyl | Linear | 550 |

| SS5 | Dimethylamino | 4-Trifluoromethylphenyl | Linear | 400 |

Data sourced from studies on analogous 9,9-dimethyl-9H-fluoren-2-amine based chromophores. nih.gov

Synthesis of Novel Fluoren-9-ylidene Malonate Conjugates and Polymers

The versatility of the fluoren-9-ylidene malonate unit extends to the synthesis of novel conjugates and polymers with tailored optoelectronic properties. The reactive nature of the fluorene core and the malonate group allows for a variety of chemical modifications, leading to materials suitable for applications in organic electronics and materials science.

One significant area of research is the incorporation of the fluoren-9-ylidene malonate moiety into copolymers. Poly(fluorene)s are a well-established class of conjugated polymers known for their strong blue emission and high charge carrier mobility. By creating alternating copolymers that include the fluoren-9-ylidene malonate unit, it is possible to fine-tune the electronic and photophysical properties of the resulting polymer. For instance, through Suzuki-Miyaura coupling polymerization, precursor polymers containing 9-fluorenone (B1672902) units can be synthesized. researchgate.net These precursor polymers can then undergo post-polymerization modification, such as a Knoevenagel condensation with dimethyl malonate, to introduce the fluoren-9-ylidene malonate functionality into the polymer backbone.

Another approach involves the synthesis of C2-symmetric bis(oxazoline) ligands derived from fluoren-9-ylidene malonate. These ligands are prepared through a convenient route from fluoren-9-ylidene malonate and enantiomerically pure amino alcohols. nih.govresearchgate.net The resulting chiral ligands have been successfully employed in asymmetric catalysis, such as in the Friedel-Crafts reactions of indoles with arylidene malonates, demonstrating the utility of fluoren-9-ylidene malonate derivatives in facilitating complex organic transformations. nih.gov

Furthermore, the synthesis of novel pyridyl-functionalized fluoren-9-ylidene malononitrile derivatives highlights the potential for creating complex, multi-topic ligands. scispace.com Although this example uses malononitrile instead of dimethyl malonate, the synthetic strategy is highly relevant. The reaction of a 2,7-disubstituted fluoren-9-one with an active methylene (B1212753) compound like malononitrile or dimethyl malonate in a solvent such as DMSO provides a direct route to these conjugated systems. scispace.com Such molecules, with their quasi-planar geometry and potential for intramolecular hydrogen bonding, are of interest for their applications in supramolecular chemistry and the development of new functional materials. scispace.com

The table below provides an overview of different types of fluoren-9-ylidene malonate derivatives and their synthetic applications.

| Derivative Type | Synthetic Method | Key Reactants | Application |

| Poly(fluorene) Copolymers | Suzuki-Miyaura Coupling & Post-Polymerization Modification | 9-Fluorenone containing polymer, Dimethyl malonate | Optoelectronic Devices |

| Bis(oxazoline) Ligands | Condensation Reaction | Fluoren-9-ylidene malonate, Enantiopure amino alcohols | Asymmetric Catalysis |

| Pyridyl-Functionalized Conjugates | Knoevenagel Condensation | 2,7-Disubstituted fluoren-9-one, Dimethyl malonate | Supramolecular Chemistry, Functional Materials |

Future Directions and Emerging Research Avenues

Exploration of Unconventional Catalytic Systems for Fluoren-9-ylidene Malonate Transformations

The transformation of dimethyl fluoren-9-ylidene malonate and its derivatives is an area ripe for the application of unconventional catalytic systems. While traditional catalysis has been effective, the future lies in the development of more sophisticated and sustainable methods.

One promising direction is the use of bespoke organocatalysts. For instance, new C2-symmetric bis(oxazoline) ligands derived from diethyl fluoren-9-ylidene malonate have been synthesized. mdpi.com These ligands, when complexed with copper(II) triflate, have shown moderate to good enantioselectivity (up to 88% ee) in the asymmetric Friedel-Crafts reaction of indoles with arylidene malonates. mdpi.com This demonstrates the potential for developing highly stereoselective transformations centered on the fluoren-9-ylidene malonate core. Further research into other chiral scaffolds and organocatalytic modes, such as hydrogen bonding catalysis, could unlock new synthetic pathways. The organocatalytic Michael addition of malonates to symmetric unsaturated 1,4-diketones, catalyzed by thiourea (B124793) and squaramide derivatives of Cinchona alkaloids, has yielded products with high enantiomeric purities (up to 93%). nih.gov This highlights a potential avenue for the asymmetric functionalization of fluoren-9-ylidene malonate derivatives.

Photocatalysis represents another frontier. The development of visible-light-induced, photocatalyst-free methods for similar transformations, such as the C-3 functionalization of indoles with diethyl bromomalonate, suggests that dimethyl fluoren-9-ylidene malonate could be a substrate for analogous green chemical processes. Such reactions may proceed through the formation of an electron donor-acceptor (EDA) complex, offering a metal-free approach to C-C bond formation.

Biocatalysis, utilizing enzymes for chemical transformations, remains a largely unexplored but highly promising area. The enzymatic hydrolysis of the ester groups or stereoselective additions to the double bond of dimethyl fluoren-9-ylidene malonate could offer environmentally benign routes to chiral building blocks.

Integration of Dimethyl Fluoren-9-ylidene Malonate into Flow Chemistry and Automation Methodologies

The integration of dimethyl fluoren-9-ylidene malonate into flow chemistry and automated synthesis platforms is a key step towards its efficient and scalable production and derivatization. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. nih.gov

The synthesis of related compounds, such as xanthene derivatives, has been successfully demonstrated in continuous flow systems, significantly reducing reaction times compared to batch processes. researchgate.net This suggests that the Knoevenagel condensation to produce dimethyl fluoren-9-ylidene malonate itself, as well as subsequent functionalization reactions, could be adapted to flow reactors. This would enable on-demand synthesis and rapid optimization of reaction conditions.

Advanced Materials Science Applications Beyond Optoelectronics

While fluorene (B118485) derivatives are well-known for their applications in optoelectronics, the unique properties of dimethyl fluoren-9-ylidene malonate open doors to a broader range of materials science applications. nih.govmdpi.comnih.gov

One of the most promising areas is in the development of advanced polymers and covalent organic frameworks (COFs). A commercial supplier has categorized dimethyl fluoren-9-ylidene malonate as an "Aggregation-Induced Emission Organic monomer of COF," indicating its potential as a building block for porous, crystalline polymers with unique luminescent properties. bldpharm.com These materials could find applications in chemical sensing, catalysis, and gas storage.

The ambipolar nature of fluoren-9-ylidene malononitrile (B47326) derivatives, which exhibit both electron-donating and electron-withdrawing characteristics, suggests that derivatives of dimethyl fluoren-9-ylidene malonate could be valuable in the field of organic electronics beyond traditional optoelectronics. nih.gov This could include applications in organic thin-film transistors and other electronic components. nih.gov The synthesis of fluorene-based oligomeric organoboron reagents also points towards the creation of novel conjugated materials. nih.gov

Furthermore, the core structure is a candidate for the development of chemical sensors. The nonradiative decay mechanisms of fluoren-9-ylidene malononitrile derivatives are sensitive to the surrounding environment, a property that could be harnessed for sensing applications. nih.gov

Computational Design and Predictive Synthesis of Next-Generation Derivatives

Computational chemistry and artificial intelligence are set to play a pivotal role in the future of dimethyl fluoren-9-ylidene malonate research. Density Functional Theory (DFT) calculations have already been employed to study the electronic and photophysical properties of related fluoren-9-ylidene malononitrile derivatives, providing insights into their structure-property relationships. nih.govmdpi.com Similar computational studies on a wider range of dimethyl fluoren-9-ylidene malonate derivatives will be crucial for the rational design of new materials with tailored properties.

The combination of high-throughput synthesis and computational screening will enable the rapid exploration of the vast chemical space surrounding the dimethyl fluoren-9-ylidene malonate scaffold, leading to the discovery of molecules with enhanced performance for specific applications.

Investigations into Multicomponent Reactions Featuring Fluoren-9-ylidene Malonate

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient strategy for generating molecular diversity. nih.govresearchgate.net The fluorene scaffold has been successfully incorporated into various MCRs, particularly those involving isocyanides. researchgate.netrug.nl

While direct examples featuring dimethyl fluoren-9-ylidene malonate are not yet prevalent in the literature, its structure suggests its potential as a substrate in several MCRs. For instance, the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially be adapted to involve derivatives of fluoren-9-ylidene malonic acid. wikipedia.org Similarly, the Ugi reaction, a four-component reaction, offers another avenue for creating complex molecules from a fluorene-based starting material. rug.nl

The development of novel MCRs that incorporate the dimethyl fluoren-9-ylidene malonate unit would provide rapid access to libraries of complex derivatives. These libraries could then be screened for a wide range of applications, from medicinal chemistry to materials science, further expanding the utility of this versatile compound.

Q & A

Basic: What are the optimal synthetic routes for preparing dimethyl fluoren-9-ylidene malonate, and how can reaction conditions be systematically optimized?

Dimethyl fluoren-9-ylidene malonate is typically synthesized via malonate esterification or condensation reactions. For example, describes a malonate-based synthesis using Grignard reagents (e.g., o-tolylmagnesium bromide) in THF under reflux conditions, achieving yields up to 80% . To optimize synthesis:

- Catalyst Screening : Test alternative catalysts (e.g., BTEAC, Cs₂CO₃) to improve reaction efficiency.

- Solvent Selection : Compare polar aprotic solvents (DMF, THF) to enhance solubility and reaction kinetics.

- Temperature Gradients : Perform controlled reflux experiments (e.g., 60–100°C) to identify temperature-dependent yield trends.

- Purification : Use column chromatography with silica gel and monitor purity via HPLC or NMR (as in ) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing dimethyl fluoren-9-ylidene malonate?

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., ) confirms molecular geometry and intermolecular interactions, with CCDC deposition recommended for validation .

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves malonate ester protons (δ 3.7–4.1 ppm) and fluorenyl aromatic signals (δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 322.12 for C₁₉H₁₄O₄) .

Basic: How does the electron-deficient fluorenylidene moiety influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

The fluorenylidene group acts as a dienophile in Diels-Alder reactions due to its conjugated π-system. For methodological analysis:

- Kinetic Studies : Monitor reaction rates under varying temperatures and electron-rich dienes (e.g., anthracene).

- Theoretical Calculations : Use DFT to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity (see for theoretical frameworks) .

Advanced: What strategies can elucidate the photophysical properties of dimethyl fluoren-9-ylidene malonate for sensing applications?

- UV-Vis and Fluorescence Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity (e.g., toluene vs. DMF) to assess solvatochromism.

- Quantum Yield Calculations : Compare with reference fluorophores (e.g., fluorescein) using integrated sphere methods.

- Time-Resolved Studies : Use TCSPC (time-correlated single-photon counting) to determine excited-state lifetimes .

Advanced: How can mechanistic studies resolve contradictions in reported reaction pathways involving this compound?

- Isotopic Labeling : Introduce ¹³C or ²H at the malonate carbonyl to track intermediates via NMR.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient species during reactions.

- Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables (as per ) .

Advanced: What precautions are critical for handling dimethyl fluoren-9-ylidene malonate in air-sensitive or high-temperature reactions?

- Glovebox Use : Conduct reactions under N₂/Ar to prevent oxidation.

- Thermal Stability Tests : Perform TGA/DSC to identify decomposition thresholds (>200°C).

- PPE Compliance : Use nitrile gloves and fume hoods, as specified in for fluorenyl derivatives .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

- Dose-Response Curves : Test cytotoxicity across multiple cell lines (e.g., HEK293, HepG2) using MTT assays.

- Metabolite Profiling : Use LC-MS to identify degradation products under physiological conditions.

- Literature Meta-Analysis : Apply bibliometric tools () to compare methodologies and identify bias .

Advanced: What computational models best predict the compound’s behavior in supramolecular assemblies?

- Molecular Dynamics (MD) : Simulate stacking interactions in solvent environments (e.g., chloroform).

- Docking Studies : Model host-guest interactions with macrocycles (e.g., cucurbiturils) using AutoDock Vina.

- Crystal Packing Analysis : Use Mercury Software to analyze X-ray data () for non-covalent interactions .

Advanced: How can researchers design experiments to probe the compound’s role in modulating enzyme activity?

- Kinetic Assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., esterases) and malonate analogs.

- Structural Biology : Co-crystallize the compound with target enzymes for X-ray analysis.

- Mutagenesis : Engineer active-site residues to assess binding specificity (as in ’s reagent documentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products